N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a nitro group, a benzisothiazole ring, and an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives, nitro compounds, and octanamide precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzisothiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce different functional groups onto the benzisothiazole ring.
Scientific Research Applications
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide involves its interaction with specific molecular targets and pathways. The nitro group and benzisothiazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Share a similar benzene ring structure but differ in functional groups and biological activities.
Imidazole Derivatives: Contain a five-membered ring with nitrogen atoms, exhibiting different chemical and biological properties.
Indole Derivatives: Possess an indole ring structure and are known for their diverse biological activities.
Uniqueness
N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for scientific research.
Properties
CAS No. |
106532-69-8 |
---|---|
Molecular Formula |
C23H33N3O4S |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(5-nitro-1-octanoyl-2,1-benzothiazol-3-ylidene)octanamide |
InChI |
InChI=1S/C23H33N3O4S/c1-3-5-7-9-11-13-21(27)24-23-19-17-18(26(29)30)15-16-20(19)25(31-23)22(28)14-12-10-8-6-4-2/h15-17H,3-14H2,1-2H3 |
InChI Key |
FMSNROHXUCUIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.